Bienvenue dans la boutique en ligne BenchChem!

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide

Chemical Proteomics Assay Development SAR Studies

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide (CAS 946323-45-1) is a synthetic small molecule with a molecular weight of 408.8 g/mol and a molecular formula of C21H17ClN4O3. It belongs to the imidazo[1,2-b]pyridazine chemical class, a scaffold recognized in medicinal chemistry for its protein kinase inhibitory activity and its potential to act as a GABA receptor ligand.

Molecular Formula C21H17ClN4O3
Molecular Weight 408.84
CAS No. 946323-45-1
Cat. No. B2942217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
CAS946323-45-1
Molecular FormulaC21H17ClN4O3
Molecular Weight408.84
Structural Identifiers
SMILESCOC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=CC=C4
InChIInChI=1S/C21H17ClN4O3/c1-28-21-10-9-19-23-18(12-26(19)25-21)14-7-8-16(22)17(11-14)24-20(27)13-29-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,24,27)
InChIKeyRRATVHBXMHJSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide for Targeted Research


N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide (CAS 946323-45-1) is a synthetic small molecule with a molecular weight of 408.8 g/mol and a molecular formula of C21H17ClN4O3 [1]. It belongs to the imidazo[1,2-b]pyridazine chemical class, a scaffold recognized in medicinal chemistry for its protein kinase inhibitory activity [2] and its potential to act as a GABA receptor ligand [3]. This compound is primarily supplied as a research-grade tool for preclinical target identification and structure-activity relationship (SAR) studies, typically at purities of 95% or higher [1].

Why N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide Cannot Be Directly Replaced by In-Class Analogs


The imidazo[1,2-b]pyridazine scaffold is highly sensitive to substitution patterns, with small changes at the 2-, 3-, or 6-positions leading to profound shifts in kinase selectivity and potency [1]. For instance, in a closely related series of 3,6-disubstituted imidazo[1,2-b]pyridazines, compound 20a showed a specific selectivity profile against CLK1 (IC50 = 82 nM) and DYRK1A (IC50 = 50 nM) [1]. The unique 2-chloro-5-phenyl and 2-phenoxyacetamide substituents on this specific compound create a distinct pharmacophore that cannot be replicated by other benzamide or urea analogs within the same patent families [2]. Simply procuring a cheaper, in-class imidazopyridazine without the exact chloro and phenoxyacetamide architecture risks introducing an unknown and unvalidated selectivity profile into the experiment.

Quantitative Differentiation Evidence for N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide


Defined Chemical Identity and Purity for Assay Reproducibility

The compound's identity is established by its SMILES notation (COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=CC=C4) and InChIKey (RRATVHBXMHJSTB-UHFFFAOYSA-N), providing a distinct molecular signature [1]. Commercial supply is standardized at a purity of 95%+ [1]. While many imidazo[1,2-b]pyridazine analogs exist, this specific substitution pattern is not described in public pharmacological datasets, making its precise chemical identity the primary differentiator.

Chemical Proteomics Assay Development SAR Studies

Positioning within a Privileged Kinase-Inhibitor Scaffold with Proven Subnanomolar Potency

The imidazo[1,2-b]pyridazine core is a privileged scaffold for kinase inhibition. The Takeda patent family, which encompasses this compound's structural class, reports VEGFR2 and PDGFR inhibitory activity with IC50 values as low as 0.003 μM (3 nM) for certain representative analogs bearing a 2-phenoxyacetamide substitution pattern [1]. A later, structurally distinct series of 3,6-disubstituted imidazo[1,2-b]pyridazines demonstrated nanomolar inhibition of parasitic CLK kinases, with compound 20a achieving an IC50 of 32 nM against PfCLK1 [2]. The specific activity of the targeting compound against these kinases has not been reported.

Kinase Inhibition Oncology Parasitology

The 2-Chloro-5-Phenyl Substituent Differentiates it from 3,6-Disubstituted Analogs with Anti-Parasitic Activity

In the 2017 European Journal of Medicinal Chemistry study, 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized and assayed against 11 parasitic kinases. The most selective compound, 20a, had a 3-thienyl substituent and showed selectivity for CLK kinases [1]. The targeting compound is a 2,6-disubstituted variant with a 2-chloro-5-phenyl group at the 2-position and a 6-methoxy group. This regioisomeric placement is predicted to alter the kinase selectivity fingerprint, and this compound has not been profiled in publicly reported kinase panels or anti-parasitic assays.

Antiparasitic Drug Discovery CLK Kinase

Distinct Physicochemical Profile Relative to Close Structural Analogs

The compound's computed LogP of 3.8 and topological polar surface area (TPSA) of approximately 85 Ų place it within a favorable property space for oral bioavailability (Lipinski compliant) [1]. This contrasts with a close structural analog, N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide (CAS 953216-43-8), which has a molecular weight of 374.4 g/mol and lacks the 2-chloro substituent . The added chlorine increases the molecular weight by ~34 Da and decreases the electron density on the phenyl ring, which can influence target binding affinity, metabolic stability, and off-target activity profiles.

DMPK Physicochemical Properties Lead Optimization

Optimal Research and Procurement Applications for N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide


Kinase Selectivity Panel Screening and Novel Target Deconvolution

The compound is ideally suited as a profiling tool in a comprehensive kinase selectivity panel (e.g., DiscoveRx KINOMEscan or Eurofins KinaseProfiler) to establish its unique selectivity fingerprint [1]. Given the absence of public data, running this compound against a panel of 100-400 kinases and comparing the results with known 3,6-disubstituted imidazo[1,2-b]pyridazines (e.g., compound 20a) can directly reveal the impact of the 2-chloro-5-phenyl substitution on kinase selectivity [1]. This is of immediate interest to groups pursuing imidazopyridazine-based kinase inhibitors for oncology or parasitology indications.

Comparative Metabolism and Pharmacokinetic Profiling of 2-Substituted Imidazopyridazines

The unique physicochemical properties (MW 408.8, LogP 3.8) make this compound a suitable probe for comparative ADME studies with its des-chloro analog (MW 374.4) [2]. Scientists can perform parallel microsomal stability assays, CYP inhibition studies, and Caco-2 permeability experiments to quantify the effect of the 2-chloro substituent on metabolic stability and intestinal absorption. These data directly inform the design of the next generation of imidazopyridazine leads with optimized DMPK profiles.

Synthesis of a Proprietary Analog Library and IP Expansion

The compound's core structure, which is encompassed by the Takeda patent family (US 8,273,741), serves as a versatile starting point for the synthesis of a proprietary library of 2-phenoxyacetamide analogs [3]. By varying the aniline and phenoxy moieties, researchers can generate novel compounds with strong freedom-to-operate potential, systematically probing the structure-activity relationships for VEGFR2, PDGFR, or other kinase targets. This approach is directly applicable to early-stage drug discovery programs aiming to strengthen their patent portfolio.

Negative Control or Active Comparator in Cellular Pathway Studies

Until its specific kinase target(s) are identified, this compound can be strategically employed as a structurally related but unvalidated control in a set of experiments that include a well-characterized imidazopyridazine inhibitor (e.g., a known VEGFR2 inhibitor from the Takeda series) [3]. Comparing the cellular phenotypic responses and phosphoproteomic signatures between the known inhibitor and this compound can help deconvolute its mechanism of action and identify any unexpected off-target effects.

Quote Request

Request a Quote for N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.